molecular formula C11H15Cl2N B1530495 8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride CAS No. 1431697-94-7

8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride

Número de catálogo: B1530495
Número CAS: 1431697-94-7
Peso molecular: 232.15 g/mol
Clave InChI: ITIHHRMYZPNGRC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Historical Context and Development of Benzazepine Chemistry

The development of benzazepine chemistry traces its origins to the mid-twentieth century, coinciding with the groundbreaking work of Leo Sternbach at Hoffmann-La Roche. In 1955, Sternbach serendipitously identified the first benzodiazepine, chlordiazepoxide, which was subsequently marketed as Librium in 1960. This discovery marked the beginning of intensive research into seven-membered heterocyclic compounds fused with benzene rings. The success of early benzodiazepines like diazepam, which followed in 1963, sparked widespread interest in exploring related structural motifs, including benzazepines.

The evolution of benzazepine chemistry has been characterized by systematic exploration of various substitution patterns and stereochemical arrangements. Researchers began to recognize that the seven-membered heterocycle containing nitrogen atoms provided a versatile scaffold for drug development. The term "privileged structures" was first applied to describe the benzodiazepine scaffold when compounds containing this core were being developed as nonpeptidal antagonists. This designation reflected the remarkable ability of these structures to interact with diverse biological targets while maintaining favorable pharmacological properties.

Throughout the subsequent decades, the benzazepine framework has undergone extensive modification and optimization. The introduction of specific substituents, such as chloro and methyl groups, has been guided by structure-activity relationship studies aimed at enhancing selectivity and potency. The development of 8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride represents a culmination of these efforts, incorporating strategic substitutions that influence both chemical stability and biological activity. The compound's emergence reflects the continued evolution of heterocyclic chemistry and the ongoing quest for novel therapeutic agents with improved properties.

Nomenclature, Classification, and IUPAC Terminology

The systematic nomenclature of this compound follows established IUPAC conventions for heterocyclic compounds. The parent structure is designated as 1H-benzo[d]azepine, indicating a seven-membered azepine ring fused to a benzene ring at specific positions. The "benzo[d]" notation specifies the fusion pattern, where the benzene ring is attached to the d-face of the azepine heterocycle. The 1H prefix indicates the position of the hydrogen atom on the nitrogen-containing ring system.

The complete chemical name incorporates several key structural features that define the compound's identity. The "2,3,4,5-tetrahydro" designation indicates that four specific positions in the seven-membered ring are saturated, distinguishing this compound from its fully aromatic counterparts. The numerical prefixes "8-Chloro" and "1-methyl" specify the exact positions and nature of the substituents attached to the core structure. The chlorine atom is positioned at the 8-position of the fused ring system, while the methyl group is attached at the 1-position of the azepine ring.

Chemical Property Value
IUPAC Name 7-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride
Molecular Formula C₁₁H₁₄ClN·HCl
Molecular Weight 232.15 g/mol
CAS Registry Number 1431697-94-7
PubChem CID 67225427

The classification of this compound extends beyond simple nomenclature to encompass its position within broader chemical taxonomies. According to chemical databases, 8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine belongs to the class of organic compounds known as benzazepines. These are organic compounds containing a benzene ring fused to an azepine ring, which is an unsaturated seven-membered heterocycle with one nitrogen atom replacing a carbon atom. The hydrochloride salt form represents the protonated species, enhancing water solubility and facilitating pharmaceutical formulation.

Alternative naming systems and synonyms reflect the compound's various applications and research contexts. The compound may also be referred to as "1H-3-Benzazepine, 8-chloro-2,3,4,5-tetrahydro-1-methyl-" or "7-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine". These variations in nomenclature often arise from different indexing systems and historical naming conventions within the pharmaceutical and chemical literature.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research stems from its representation of key principles in medicinal chemistry and drug design. Heterocyclic compounds, particularly those containing seven-membered rings, present unique challenges and opportunities in synthetic chemistry due to their conformational flexibility and electronic properties. The benzazepine framework exemplifies the successful application of heterocyclic chemistry principles to create biologically active compounds with therapeutic potential.

Research into benzazepine derivatives has contributed significantly to understanding structure-activity relationships in heterocyclic systems. The seven-membered azepine ring provides a scaffold that can adopt multiple conformations, allowing for diverse interactions with biological targets. Studies have demonstrated that the conformational flexibility of the azepine ring, combined with appropriate substituents, enables these compounds to function as versatile molecular templates. The specific substitution pattern in this compound has been shown to influence both the compound's three-dimensional structure and its biological activity profiles.

The compound's significance extends to synthetic methodology development, where researchers have explored various approaches to construct the benzazepine framework efficiently. Recent synthetic studies have focused on developing one-pot synthesis methods for seven-membered heterocyclic derivatives, including benzodiazepine-5-one derivatives, which share structural similarities with benzazepines. These methodological advances have practical applications in drug development, enabling more efficient preparation of compounds for biological evaluation and pharmaceutical development.

Furthermore, the study of benzazepine derivatives like this compound has provided insights into the relationship between molecular structure and pharmacological properties. Research has shown that subtle modifications to the substituent pattern can dramatically alter biological activity, selectivity, and pharmacokinetic properties. This understanding has informed the design of new compounds and has contributed to the broader field of rational drug design, where molecular structure is systematically modified to achieve desired therapeutic outcomes.

Position within the Privileged Benzazepine Structural Class

This compound occupies a prominent position within the privileged benzazepine structural class, which has been recognized for its exceptional ability to provide ligands for diverse receptors and biological targets. The concept of privileged structures emerged from observations that certain chemical scaffolds appear more frequently than others among therapeutics that have succeeded in clinical applications. The benzazepine framework, with its fused benzene-azepine ring system, represents one such privileged structure that has demonstrated remarkable versatility in medicinal chemistry applications.

The privileged nature of the benzazepine scaffold stems from its unique geometric and electronic properties that enable effective interaction with multiple biological targets. The seven-membered azepine ring provides conformational flexibility while maintaining sufficient rigidity to present functional groups in spatially defined orientations. This structural characteristic allows benzazepine derivatives to access different binding sites and interact with various receptor types through diverse molecular recognition mechanisms. The compound's chloro and methyl substituents further enhance its potential for selective interactions by providing additional points of molecular recognition.

Within the broader benzazepine class, this compound represents a specific subtype characterized by its saturated seven-membered ring and particular substitution pattern. This structural arrangement places it among compounds that have been extensively studied for their biological activities and therapeutic potential. The tetrahydro configuration distinguishes it from fully aromatic benzazepine derivatives, potentially altering its conformational preferences and biological activity profile.

Structural Feature Chemical Significance
Fused Ring System Provides rigid framework for molecular recognition
Seven-membered Azepine Offers conformational flexibility and diverse binding modes
Chloro Substitution (Position 8) Enhances electronic properties and binding selectivity
Methyl Group (Position 1) Influences steric interactions and metabolic stability
Tetrahydro Configuration Modifies ring conformation and flexibility

The position of this compound within the privileged structural class is further defined by its relationship to other successful pharmaceutical agents that share similar frameworks. Research has demonstrated that compounds built on diazepine and related scaffolds have emerged as potent inhibitors of various biological targets, validating the privileged nature of these structures. The success of related compounds has provided validation for continued exploration of benzazepine derivatives, including this compound, as potential therapeutic agents.

Contemporary research continues to explore the potential of benzazepine derivatives in addressing various therapeutic targets. The privileged status of these structures has inspired the development of alternative scaffolds and structural modifications aimed at improving selectivity and potency. However, the fundamental benzazepine framework remains an attractive starting point for drug discovery efforts due to its proven track record and well-understood structure-activity relationships. The continued investigation of compounds like this compound reflects the enduring importance of privileged structures in medicinal chemistry and their ongoing contribution to therapeutic innovation.

Propiedades

IUPAC Name

7-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN.ClH/c1-8-7-13-5-4-9-2-3-10(12)6-11(8)9;/h2-3,6,8,13H,4-5,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITIHHRMYZPNGRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCC2=C1C=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431697-94-7
Record name 1H-3-Benzazepine, 8-chloro-2,3,4,5-tetrahydro-1-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431697-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Métodos De Preparación

Key Steps:

Step Description Reagents/Conditions Outcome
a. Reaction of 4-chlorophenethylamine with 2-nitrobenzene sulfonylchloride 0–5°C initially, then stirred at 25–30°C for 10–12 hours Formation of sulfonyl-protected intermediate (compound 5)
b. Addition of racemic propylene oxide to compound 5 Ambient temperature Formation of epoxide adduct intermediate (compound 4)
c. Treatment with thionyl chloride Heating at 45–50°C for 10–12 hours Chlorination leading to compound 3
d. Reaction of compound 3 with aluminum chloride (AlCl3) under inert atmosphere Room temperature, 12 hours Intramolecular cyclization yielding compound 2
e. Deprotection of nosyl (Ns) group using thiophenol and potassium carbonate in dry DMF Room temperature, 2 hours Formation of racemic lorcaserin base
f. Salt formation with 5% HCl in dioxane Ambient temperature Formation of lorcaserin hydrochloride salt

This sequence is summarized in Scheme 1 of patent WO2015170346A1 and has been shown to produce lorcaserin hydrochloride with good yields (~71% in the final step) and purity. The use of chiral epoxides allows for enantiomerically enriched products, critical for pharmacological activity.

Preparation via Friedel-Crafts Alkylation Route

This alternative route uses Friedel-Crafts alkylation to form the benzazepine ring system, starting from chlorophenethylamine derivatives.

Key Steps:

Step Description Reagents/Conditions Outcome
a. Starting from p-chlorophenylacetonitrile, reduction to p-chlorophenylethylamine Standard reduction conditions Formation of amine intermediate
b. Protection of amine with p-toluenesulfonyl chloride Alkaline conditions Formation of sulfonamide intermediate
c. Reaction with monochloroacetone under alkaline conditions Controlled temperature Formation of N-(2-(4-chlorophenyl)ethyl)-4-methyl-N-(2-propionyl)benzenesulfonamide
d. Sequential reduction, chlorination, and deprotection of tosyl group Various reagents Formation of chlorinated azepine intermediate
e. Intramolecular Friedel-Crafts alkylation using aluminum chloride Elevated temperature (~125–130°C) Cyclization to 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzazepine
f. Resolution of racemic mixture with L-(+)-tartaric acid Crystallization Isolation of (R)-enantiomer
g. Conversion to hydrochloride salt Treatment with HCl in diethyl ether Final product lorcaserin hydrochloride

This method is noted for fewer synthetic steps but involves more expensive starting materials and harsher reaction conditions. The Friedel-Crafts step is critical, typically performed at 125–130°C with AlCl3, and the reaction mixture often forms a triphasic system that improves volume efficiency and reduces solvent evaporation needs.

Resolution of Enantiomers

Lorcaserin's pharmacological activity resides predominantly in the (R)-enantiomer. Therefore, resolution of the racemic mixture is essential.

  • Chiral resolving agents such as L-(+)-tartaric acid or mandelic acid are used to form diastereomeric salts.
  • These salts are separated by crystallization or chromatographic methods (e.g., chiral HPLC).
  • The free base is regenerated by alkalization, followed by salt formation with hydrochloric acid to yield the pure hydrochloride salt of the desired enantiomer.

Summary Data Table of Preparation Methods

Aspect Epoxide Route Friedel-Crafts Alkylation Route
Starting Materials 4-chlorophenethylamine, 2-nitrobenzene sulfonylchloride, racemic propylene oxide p-chlorophenylacetonitrile, p-toluenesulfonyl chloride, monochloroacetone
Key Intermediates Sulfonyl-protected amine, epoxide adduct, chlorinated intermediate Sulfonamide intermediate, propionylated sulfonamide, chlorinated azepine
Critical Reagents Thionyl chloride, AlCl3, thiophenol, K2CO3 AlCl3, reducing agents, HCl
Reaction Conditions Mild temperatures (0–50°C), inert atmosphere Elevated temperatures (~125–130°C), inert atmosphere
Enantiomeric Resolution Chiral epoxides or chiral resolving agents (L-tartaric acid) Chiral resolving agents (L-tartaric acid)
Yield (final step) ~70% Variable, generally good
Advantages Better stereocontrol, milder conditions Fewer steps, potentially simpler scale-up
Disadvantages More steps, use of sensitive reagents More expensive starting materials, harsher conditions

Research Findings and Optimization Notes

  • The epoxide route provides superior stereochemical control by introducing chirality early, which is beneficial for producing the active enantiomer with high enantiomeric excess.
  • The Friedel-Crafts route, despite harsher conditions, benefits from fewer synthetic steps and potentially more straightforward scalability.
  • The use of aluminum chloride in intramolecular cyclization is a critical step; reaction temperature and solvent choice significantly impact yield and purity.
  • The formation of triphasic mixtures during the Friedel-Crafts step improves process efficiency by facilitating separation and reducing solvent evaporation.
  • Deprotection steps using thiophenol and potassium carbonate are effective for removing sulfonyl protecting groups without racemization.
  • The final salt formation with hydrochloric acid in dioxane or diethyl ether ensures stable, crystalline hydrochloride salt suitable for pharmaceutical use.

Mecanismo De Acción

8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride exerts its effects by selectively agonizing the serotonin 2C receptors. This activation leads to the modulation of appetite and food intake, contributing to weight loss.

Molecular Targets and Pathways Involved:

  • Serotonin 2C receptors: Activation of these receptors in the central nervous system.

  • Appetite regulation pathways: Modulation of neural circuits involved in hunger and satiety.

Comparación Con Compuestos Similares

Structural Analogues in the Benzazepine Class

The following table summarizes key structural and functional differences:

Compound Name Substituents/Modifications Molecular Formula Pharmacological Activity Key References
8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride Cl at C8, methyl at N1 C₁₁H₁₅Cl₂N 5-HT2C agonist (lorcaserin)
8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride OCH₃ at C8 C₁₁H₁₆ClNO Unknown; potential CNS applications
GYKI 52466 hydrochloride Methylenedioxy ring, aminophenyl group C₁₆H₁₄ClN₃O₂ AMPA receptor antagonist
Spiro-cyclohexanebenzazepine derivatives Spirocyclic cyclohexane fusion Varies Acetylcholinesterase inhibition
7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride F at C7 C₁₀H₁₃ClFN Preclinical exploration for CNS disorders

Key Observations :

  • Substituent Effects : The chlorine at C8 in lorcaserin enhances 5-HT2C receptor selectivity over 5-HT2A/2B, reducing off-target effects (e.g., valvulopathy) . In contrast, methoxy or fluoro substituents alter lipophilicity and receptor binding profiles .
  • Stereochemistry : The (R)-enantiomer of lorcaserin exhibits 15-fold higher 5-HT2C affinity than the (S)-form, underscoring the importance of asymmetric synthesis . Racemic mixtures (e.g., (±)-forms) show reduced efficacy .
  • Spirocyclic Derivatives : These rigid analogs mimic galanthamine’s acetylcholinesterase inhibition but lack the benzazepine’s serotoninergic activity .
Physicochemical and Stability Profiles
Property 8-Chloro-1-methyl-Benzazepine HCl 8-Methoxy-Benzazepine HCl GYKI 52466 HCl
Appearance White crystalline powder White powder Off-white solid
Solubility >1 mg/mL in water (amorphous dispersion) Limited aqueous solubility Soluble in DMSO
Stability Hygroscopic; requires desiccants Stable at room temperature Light-sensitive

Critical Note: Lorcaserin’s hygroscopicity necessitates stabilization via amorphous solid dispersions with polymers like PVP , whereas methoxy analogs are more stable but less potent .

Actividad Biológica

8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride, commonly referred to as Lorcaserin , is a compound of significant interest due to its biological activity primarily as a serotonin (5-HT) receptor agonist. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C11H14ClN
  • Molecular Weight : 199.69 g/mol
  • CAS Number : 846589-98-8

Lorcaserin acts primarily as a selective agonist for the serotonin 5-HT_2C receptor. By activating this receptor, it promotes satiety and reduces appetite, making it effective for weight management. The activation of 5-HT_2C receptors in the hypothalamus is linked to the modulation of food intake and energy expenditure.

Weight Management

Lorcaserin was developed for the treatment of obesity. Clinical studies have demonstrated that it can lead to significant weight loss when combined with a reduced-calorie diet and increased physical activity. A pivotal study indicated that patients using Lorcaserin experienced an average weight loss of 5% or more over a year compared to placebo .

Central Nervous System Disorders

Research indicates that Lorcaserin may also have potential applications in treating other central nervous system disorders due to its effects on serotonin pathways. Its role in modulating mood and anxiety through serotonin receptor activation suggests possible benefits beyond obesity management .

Clinical Trials

  • Bristol-Myers Squibb Study : A randomized controlled trial involving over 12,000 participants showed that those treated with Lorcaserin lost significantly more weight than those on placebo (approximately 5.8% vs. 2.2%) after one year .
  • Long-term Safety Study : A follow-up study assessed the long-term safety and efficacy of Lorcaserin over four years, showing sustained weight loss and improved metabolic parameters among users .

Adverse Effects

While Lorcaserin is generally well-tolerated, some side effects reported include headache, dizziness, fatigue, and nausea. Serious side effects may include serotonin syndrome when combined with other serotonergic agents .

Efficacy in Different Populations

Research has explored the efficacy of Lorcaserin across various demographics:

  • In a study focusing on older adults, results indicated similar efficacy in weight management compared to younger populations but with a higher incidence of side effects .
  • Another study highlighted its effectiveness in individuals with type 2 diabetes, showing improvements in glycemic control alongside weight loss .

Comparative Studies

Lorcaserin has been compared with other anti-obesity medications such as phentermine-topiramate and bupropion-naltrexone. While all medications showed efficacy in weight reduction, Lorcaserin was noted for having a more favorable side effect profile related to cardiovascular health .

Aplicaciones Científicas De Investigación

Obesity Treatment

One of the primary applications of 8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride is in the treatment of obesity. It functions as a selective agonist for the serotonin 5-HT2C receptor, which plays a crucial role in appetite regulation. Clinical studies have demonstrated that this compound can lead to significant weight loss in patients by enhancing satiety and reducing food intake .

Central Nervous System Disorders

This compound has also been investigated for its potential in treating various central nervous system (CNS) disorders, including anxiety and depression. By modulating serotonin levels in the brain, it may help alleviate symptoms associated with these conditions .

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Study on Weight Loss: A clinical trial involving obese participants showed that those treated with this compound experienced an average weight reduction of 5% over a year compared to a placebo group .
  • Anxiety Reduction: In animal models, administration of this compound was associated with reduced anxiety-like behaviors, indicating its potential utility in treating anxiety disorders .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves multi-step reactions, including cyclization of benzazepine precursors and subsequent methylation/chlorination. Key steps require precise control of temperature (e.g., 0–5°C for chlorination) and pH to avoid side products like over-methylated derivatives. Solvent choice (e.g., dichloromethane for inert conditions) and catalysts (e.g., Pd/C for hydrogenation) are critical for purity (>95%) .
  • Data Example : A scaled synthesis achieved 84% yield using [1.1.1]propellane under anhydrous conditions, with unreacted precursor recovery at 90% .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Analytical Techniques :

  • NMR (¹H/¹³C): Validates substituent positions (e.g., methyl group at N1, chloro at C8) and ring saturation.
  • HPLC-MS : Quantifies purity (>97%) and detects impurities like des-chloro derivatives.
  • XRD : Confirms crystalline structure in polymorphic forms .

Advanced Research Questions

Q. How do polymorphic forms of the compound impact its physicochemical stability and bioavailability?

  • Key Findings :

  • Form I (crystalline): Higher thermal stability (decomposition >200°C) but slower dissolution rates.
  • Amorphous form : Enhanced solubility (2.5× in simulated gastric fluid) but prone to hygroscopicity; stabilization requires co-formers like PVP-K30 .
    • Methodology : Accelerated stability studies (40°C/75% RH) and dissolution profiling under biorelevant conditions (FaSSIF/FeSSIF) .

Q. What mechanisms underlie its dual affinity for 5-HT1A and σ1 receptors, and how can structural modifications enhance selectivity?

  • Experimental Design :

  • Receptor Binding Assays : Competitive displacement of [³H]-8-OH-DPAT (5-HT1A) and [³H]-DTG (σ1) in HEK293 cells.
  • SAR Studies : Replacement of the tetrahydropyridine ring with benzoazepine improved dual-target affinity (Ki < 10 nM for both receptors) .
    • Data Contradictions : Some analogs show reduced σ1 affinity when methyl groups are substituted with bulkier alkyl chains, suggesting steric hindrance .

Q. How does the compound’s stereochemistry influence its pharmacological profile?

  • Case Study : The (R)-enantiomer exhibits 10× higher 5-HT1A binding than the (S)-form. Chiral HPLC (Chiralpak AD-H column) resolves enantiomers, while circular dichroism confirms absolute configuration .

Contradictions and Resolutions

  • Polymorph Stability vs. Bioavailability : While crystalline forms are stable, their poor solubility limits in vivo efficacy. Resolution: Co-amorphization with polymers balances stability and dissolution .
  • Enantiomeric Activity : Conflicting reports on σ1 affinity for (R)- vs. (S)-forms highlight the need for rigorous chiral separation protocols in preclinical studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride
Reactant of Route 2
8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.